2-(1-Butyl-1H-imidazol-4-yl)ethan-1-amine
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Overview
Description
1H-Imidazole-4-ethanamine,1-butyl-(9CI) is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) typically involves the cyclization of amido-nitriles under mild conditions. This process can be catalyzed by nickel, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions, which are efficient and scalable. These methods include the condensation of 1,2-diketones with ammonium acetate and aldehydes, often using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-ethanamine,1-butyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolones.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products: The major products formed from these reactions include disubstituted imidazoles, imidazolones, and various substituted imidazole derivatives .
Scientific Research Applications
1H-Imidazole-4-ethanamine,1-butyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-ethanamine,1-butyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
1-Butylimidazole: Similar in structure but lacks the ethanamine group, making it less versatile in biological applications.
N-Methyl-1H-imidazole-4-ethanamine: Similar but with a methyl group instead of a butyl group, affecting its chemical reactivity and biological activity.
Uniqueness: 1H-Imidazole-4-ethanamine,1-butyl-(9CI) is unique due to its combination of the butyl and ethanamine groups, which enhance its solubility and reactivity, making it more effective in various applications compared to its similar compounds .
Properties
CAS No. |
779979-10-1 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(1-butylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-2-3-6-12-7-9(4-5-10)11-8-12/h7-8H,2-6,10H2,1H3 |
InChI Key |
KMDLDHUROHNPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(N=C1)CCN |
Origin of Product |
United States |
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